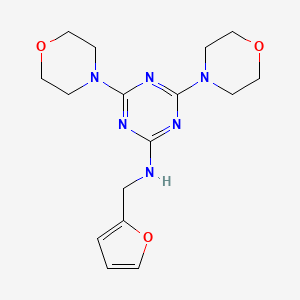

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

Description

N-(Furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring:

- Core structure: A 1,3,5-triazine ring substituted at positions 4 and 6 with morpholine groups.

- Side chain: A furan-2-ylmethylamine group at position 2. For example, dimorpholino-triazine derivatives are typically synthesized via sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine, followed by further functionalization . The furfurylamine substituent likely replaces a chloride via nucleophilic aromatic substitution under mild conditions (e.g., room temperature, triethylamine catalysis) .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3/c1-2-13(25-7-1)12-17-14-18-15(21-3-8-23-9-4-21)20-16(19-14)22-5-10-24-11-6-22/h1-2,7H,3-6,8-12H2,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPIRIBDCMSXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of furan-2-carbaldehyde with 4,6-dimorpholino-1,3,5-triazine-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced triazine derivatives, and substituted triazine compounds .

Scientific Research Applications

Case Studies

-

In Vitro Studies : A study evaluated several derivatives of 4,6-dimorpholino-1,3,5-triazine against human cancer cell lines including A549 (lung), SW620 (colon), HeLa (cervical), and MCF-7 (breast). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

- Table 2: Anticancer Activity Data

| Compound ID | Cell Line | IC50 (μM) |

|-------------|-----------|-----------|

| 6o | SW620 | 8.71 |

| 6a | A549 | 9.55 |

| 6r | HeLa | 15.67 |

| 6b | MCF-7 | 21.77 |

- Table 2: Anticancer Activity Data

-

Preclinical Trials : PQR309 (bimiralisib), a related compound, has shown promising results in clinical trials as an oral bioavailable PI3K/mTOR inhibitor. It effectively penetrated the blood-brain barrier and demonstrated anticancer efficacy in xenograft models .

- Table 3: Clinical Trial Overview

| Trial Phase | Compound Name | Target Indication |

|-------------|---------------|-----------------------|

| Phase II | PQR309 | Brain tumors/CNS metastasis |

- Table 3: Clinical Trial Overview

Potential Applications Beyond Oncology

Besides its primary application in cancer treatment, the structural features of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine suggest potential uses in other therapeutic areas:

- Antimicrobial Activity : Compounds with similar triazine structures have shown antibacterial and antifungal properties.

- Anti-inflammatory Effects : Research indicates that modifications to the triazine core can lead to anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan ring and triazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their substituents:

Key Observations :

- Morpholine substituents : Universally improve solubility and hydrogen-bonding capacity compared to methoxy or chloro groups .

- Position 2 modifications: Dictate target specificity. For example: Furan-2-ylmethylamine: May enhance interactions with hydrophobic pockets in enzymes (e.g., kinases) . 4-Nitrophenyl (MHY1485): Increases electron-withdrawing effects, influencing mTOR binding . Amino acids (e.g., glycine): Introduce zwitterionic properties, affecting blood-brain barrier penetration .

Critical Factors :

- Reaction temperature : Higher temperatures (e.g., reflux) favor substitution of less reactive amines (e.g., 4-nitroaniline) .

- Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane) improve morpholine substitution efficiency .

Mechanistic Insights :

- PI3K/mTOR inhibition (PQR309) : The trifluoromethylpyridine group enhances target binding via hydrophobic interactions .

- MAO-A inhibition: Amino acid side chains facilitate polar interactions with the enzyme’s active site .

Physicochemical Properties

*Calculated using ChemDraw. †Predicted. ‡Based on stability of morpholine derivatives in .

Biological Activity

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a triazine core with two morpholino groups and a furan substituent. This structure is pivotal for its interactions with biological targets.

Research indicates that compounds based on the triazine scaffold can act as inhibitors of various enzymes and receptors. Specifically, this compound has been studied for its inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapy. The compound has shown to inhibit mTOR kinase at higher concentrations, which may contribute to its antitumor activity .

Antitumor Effects

Several studies have evaluated the antitumor potential of triazine derivatives. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis in these cells was linked to its interaction with the PI3K/mTOR signaling pathway, suggesting a mechanism where it disrupts cell proliferation and promotes programmed cell death .

Study 1: Inhibition of Cancer Cell Growth

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on glioma cells. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of control treatments. The study highlighted the compound's potential as a therapeutic agent against glioma through its action on the PI3K/mTOR pathway .

Study 2: Neuroprotective Mechanisms

Another research effort focused on evaluating the neuroprotective effects of related triazine compounds in models of neurodegeneration. While direct studies on this compound were not conducted, findings suggested that similar structures could inhibit MAO activity and reduce oxidative stress markers in neuronal cultures. These results support further investigation into the neuroprotective potential of this compound .

Data Table: Biological Activity Overview

Q & A

Q. How can the synthesis of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine be optimized to improve yield and purity?

Methodological Answer: The synthesis involves sequential nucleophilic substitutions on the triazine core. Start with cyanuric chloride, substituting positions 4 and 6 with morpholine groups under controlled temperatures (0°C to room temperature) using Hünig’s base as a catalyst . The furan-2-ylmethylamine can then be introduced at position 2 via microwave-assisted coupling to enhance reaction efficiency . Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) is recommended to isolate the product . Optimize stoichiometry and reaction times to minimize byproducts.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Use and NMR to confirm substitution patterns on the triazine ring and furan-morpholino linkages. Mass spectrometry (HRMS or ESI-MS) validates molecular weight . IR spectroscopy can identify secondary amine stretches (N–H) and morpholine C–O–C vibrations . For structural elucidation, X-ray crystallography is ideal if single crystals are obtainable .

Q. How should researchers assess the electrochemical properties of this compound?

Methodological Answer: Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF or acetonitrile) with a supporting electrolyte (e.g., TBAP). Analyze redox peaks to determine electron-withdrawing/donating effects of the morpholino and furan groups . Compare results with analogous triazine derivatives to infer stability under oxidative/reductive conditions.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Conduct dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous) and validate using orthogonal assays (e.g., Western blot for target inhibition alongside cell viability assays) . Include positive controls like PQR309 (a structurally related PI3K/mTOR inhibitor) to benchmark activity . Statistical meta-analysis of replicates can identify outliers.

Q. How can computational modeling predict the interaction of this compound with kinase targets?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to model binding to PI3K or mTOR kinase domains, leveraging crystal structures from the PDB. Density Functional Theory (DFT) calculates charge distribution and H-bonding potential of the morpholino and furan groups . Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes over time . Validate predictions with mutagenesis studies on key binding residues.

Q. What methodologies are suitable for studying the compound’s degradation pathways under varying environmental conditions?

Methodological Answer: Accelerated stability studies under stress conditions (e.g., 40°C/75% RH, acidic/basic buffers) with HPLC monitoring . Identify degradation products via LC-MS/MS and propose pathways (e.g., hydrolysis of morpholino rings or furan oxidation). Kinetic modeling (Arrhenius equation) predicts shelf-life. Use NMR to track structural changes in real-time .

Q. How can researchers evaluate the compound’s potential to modulate kinase activity in vitro?

Methodological Answer: Perform kinase profiling assays (e.g., KinomeScan) to identify off-target effects. Use TR-FRET-based assays (e.g., LanthaScreen) for PI3K/mTOR inhibition, comparing IC values to clinical inhibitors like bimiralisib . Combine with cellular assays (e.g., phospho-Akt ELISA) to confirm target engagement. For selectivity, screen against a panel of 100+ kinases .

Q. What experimental designs are optimal for assessing the compound’s blood-brain barrier (BBB) penetration?

Methodological Answer: Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability (P) . In vivo, administer the compound to rodents and quantify brain-to-plasma ratios via LC-MS. LogP and polar surface area calculations (ChemAxon) can predict passive diffusion. Include positron emission tomography (PET) imaging with radiolabeled analogs for real-time tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.